

"Methyl 5-chloro-1H-indole-2-carboxylate" synthesis discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-chloro-1H-indole-2-carboxylate

Cat. No.: B1366055

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis, Discovery, and History of **Methyl 5-chloro-1H-indole-2-carboxylate**

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.^[1] Among the vast library of functionalized indoles, **Methyl 5-chloro-1H-indole-2-carboxylate** stands out as a pivotal building block in organic synthesis and drug discovery. Its strategic substitution pattern—a chlorine atom at the 5-position and a methyl ester at the 2-position—renders it a versatile intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its history, from the foundational principles of indole synthesis to modern, robust production methods. We will delve into the causality behind key experimental protocols, offer detailed step-by-step methodologies, and explore its application in the development of targeted therapeutics, including agents for oncology and infectious diseases.^[2] ^[3]

Introduction and Significance

Methyl 5-chloro-1H-indole-2-carboxylate (CAS No: 87802-11-7) is a halogenated indole derivative of significant interest to the scientific community.^[4] The indole ring system is a cornerstone of biologically active compounds, and the specific functionalization of this molecule provides critical handles for synthetic manipulation. The electron-withdrawing nature of the

chlorine atom at the C5 position and the carboxylate at C2 influences the reactivity of the indole core, enabling selective functionalization at other positions.

This compound serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.
[2] Its utility extends to biochemical research, where it is employed in studies exploring enzyme inhibition and receptor binding mechanisms.[2]

Table 1: Compound Identification and Properties

Property	Value	Source
IUPAC Name	methyl 5-chloro-1H-indole-2-carboxylate	[4]
CAS Number	87802-11-7	[4]
Molecular Formula	C ₁₀ H ₈ ClNO ₂	[4]
Molecular Weight	209.63 g/mol	[4]
Appearance	Off-white to yellow solid	N/A

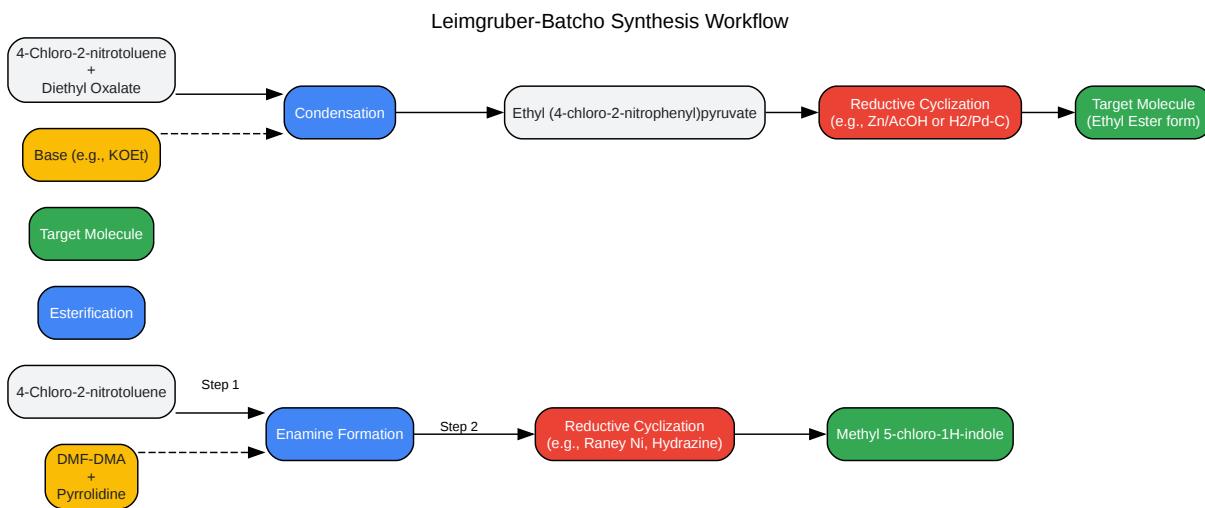
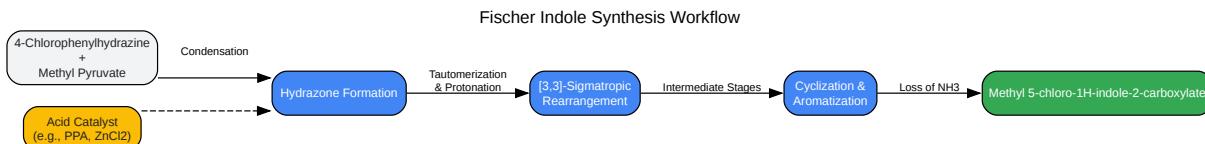
| InChI Key| WGAOEHZSJWVLBY-UHFFFAOYSA-N |[2] |

Historical Context: The Dawn of Indole Synthesis

The story of **Methyl 5-chloro-1H-indole-2-carboxylate** is intrinsically linked to the broader history of indole chemistry. The seminal work in this field was the Fischer indole synthesis, discovered in 1883 by the Nobel laureate Emil Fischer.[5][6] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, became the most robust and widely recognized method for constructing the indole core for over a century.[5][7]

The synthesis of specific, substituted indoles like the 5-chloro variant arose from the growing needs of medicinal chemistry in the 20th century. Researchers required access to a diverse range of indole analogues to probe structure-activity relationships (SAR). While the exact date of the first synthesis of **Methyl 5-chloro-1H-indole-2-carboxylate** is not prominently documented, its preparation is a direct application of these established classical methods,

tailored to incorporate the desired chloro-substituent. The development of such intermediates was not a singular discovery event but rather an evolutionary step in the systematic exploration of the chemical space around the indole scaffold.



Core Synthetic Methodologies

The synthesis of **Methyl 5-chloro-1H-indole-2-carboxylate** can be approached through both classical and modern routes. The choice of method often depends on factors like scale, required purity, functional group tolerance, and available starting materials.

The Classical Approach: Fischer Indole Synthesis

The Fischer synthesis remains a cornerstone of indole chemistry due to its reliability and the accessibility of starting materials.^[5] The reaction proceeds by heating an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, in the presence of an acid catalyst.^[6]

Mechanism Overview: The reaction begins with the condensation of the arylhydrazine and the carbonyl compound to form a hydrazone.^[8] This hydrazone then tautomerizes to its enamine form. A critical^{[5][5]}-sigmatropic rearrangement occurs under acidic conditions, followed by the loss of ammonia and subsequent aromatization to yield the final indole product.^[5] Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring.^[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. ["Methyl 5-chloro-1H-indole-2-carboxylate" synthesis discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366055#methyl-5-chloro-1h-indole-2-carboxylate-synthesis-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

